molecular formula C28H34N2O4 B11636566 3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11636566
M. Wt: 462.6 g/mol
InChI Key: CEJGNLQGKLZEPG-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidinone core, substituted with various functional groups

Preparation Methods

The synthesis of 3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: Functional groups such as the hydroxy, methylbenzoyl, morpholinylpropyl, and isopropylphenyl groups are introduced through various substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids or bases for hydrolysis.

Scientific Research Applications

3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe or tool in biological studies to investigate various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with similar compounds such as:

    4-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Differing by the position of the hydroxy group.

    3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-THIONE: Differing by the presence of a thione group instead of a ketone.

Properties

Molecular Formula

C28H34N2O4

Molecular Weight

462.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O4/c1-19(2)21-9-11-22(12-10-21)25-24(26(31)23-7-5-20(3)6-8-23)27(32)28(33)30(25)14-4-13-29-15-17-34-18-16-29/h5-12,19,25,31H,4,13-18H2,1-3H3/b26-24+

InChI Key

CEJGNLQGKLZEPG-SHHOIMCASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)C)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.